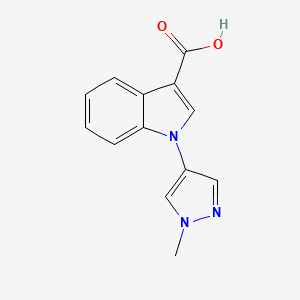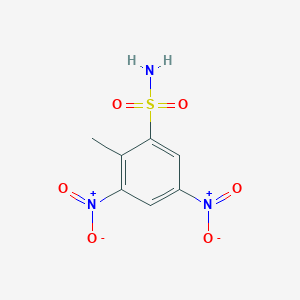
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-1H-pyrazol-4-yl” is a chemical compound that has been used in the synthesis of various other compounds . It’s a solid substance stored at room temperature .
Synthesis Analysis
One synthesis method involves a mixture of 5-chloro-2-fluoropyridine and (1-methyl-1H-pyrazol-4-yl)boronic acid, along with other reagents, stirred at 100°C .
Molecular Structure Analysis
The molecular formula of “1-Methyl-1H-pyrazol-4-yl” is C4H7BN2O2 . The InChI code is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .
Chemical Reactions Analysis
“1-Methyl-1H-pyrazol-4-yl” has been used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Physical And Chemical Properties Analysis
The compound “1-Methyl-1H-pyrazol-4-yl” has a molecular weight of 125.92 . It’s a solid substance stored at room temperature .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
Transesterification Reactions
It is also used in transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.
Preparation of Aminothiazoles
The compound is used as a reagent for the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds with potential therapeutic applications, including as γ-secretase modulators .
Potential JAK2 Inhibitors
It is involved in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 inhibitors are a type of medication that can slow the growth of certain cancers by interfering with the JAK2 enzyme.
TGF-β1 and Active A Signaling Inhibitors
The compound is used in the synthesis of pyridine derivatives as TGF-β1 and active A signaling inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including cancer.
c-Met Kinase Inhibitors
It is used in the preparation of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer development and metastasis.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This compound is a useful reagent for Ruthenium-catalyzed asymmetric hydrogenation . This is a type of reaction that is used in the synthesis of complex organic molecules.
Preparation of Biologically Active Compounds
It is also used as a reagent for preparing various biologically active compounds , such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors .
Mecanismo De Acción
While the specific mechanism of action for “1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid” is not available, related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGUPZNRSIJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)


![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)